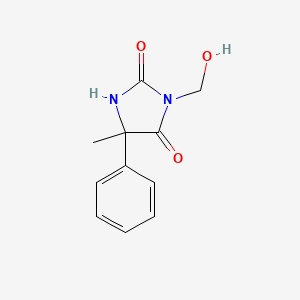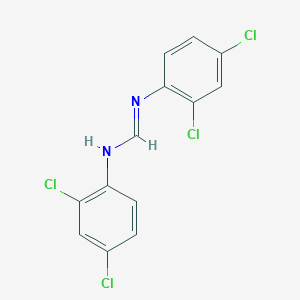![molecular formula C24H15Cl B14343226 1-[2-(2-Chlorophenyl)ethenyl]pyrene CAS No. 93375-22-5](/img/structure/B14343226.png)
1-[2-(2-Chlorophenyl)ethenyl]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chlorophenyl)ethenyl]pyrene is an organic compound with the molecular formula C24H15Cl It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains a chlorophenyl group attached to an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)ethenyl]pyrene typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 2-chlorobenzaldehyde.
Reaction: A Wittig reaction is employed to form the ethenyl linkage. The reaction involves the use of a phosphonium ylide derived from triphenylphosphine and an alkyl halide.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and requires a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Chlorophenyl)ethenyl]pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrene derivatives.
Substitution: Formation of halogenated pyrene derivatives.
Applications De Recherche Scientifique
1-[2-(2-Chlorophenyl)ethenyl]pyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Chlorophenyl)ethenyl]pyrene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to DNA, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: It can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(2-Bromophenyl)ethenyl]pyrene: Similar structure but with a bromine atom instead of chlorine.
1-[2-(2-Fluorophenyl)ethenyl]pyrene: Contains a fluorine atom instead of chlorine.
1-[2-(2-Iodophenyl)ethenyl]pyrene: Contains an iodine atom instead of chlorine.
Uniqueness
1-[2-(2-Chlorophenyl)ethenyl]pyrene is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Propriétés
Numéro CAS |
93375-22-5 |
|---|---|
Formule moléculaire |
C24H15Cl |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
1-[2-(2-chlorophenyl)ethenyl]pyrene |
InChI |
InChI=1S/C24H15Cl/c25-22-7-2-1-4-17(22)10-8-16-9-11-20-13-12-18-5-3-6-19-14-15-21(16)24(20)23(18)19/h1-15H |
Clé InChI |
CTRNDPUTRIXFSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


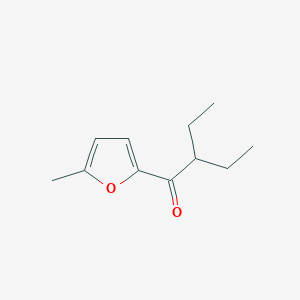
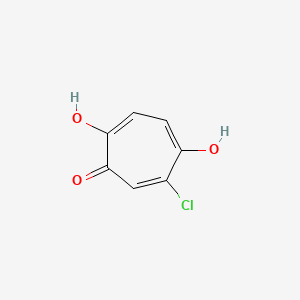
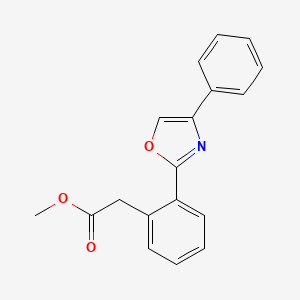


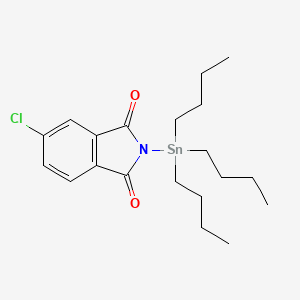

![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
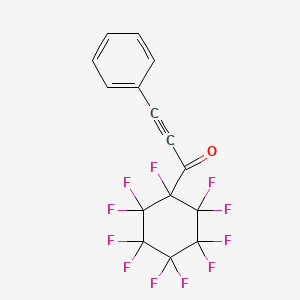
![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
